molecular formula C5H8N2S B583472 2-cyano-N,N-dimethylethanethioamide CAS No. 146561-43-5

2-cyano-N,N-dimethylethanethioamide

Cat. No.: B583472
CAS No.: 146561-43-5
M. Wt: 128.193
InChI Key: OYPOBZYKPPXFEK-UHFFFAOYSA-N
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Description

2-cyano-N,N-dimethylethanethioamide is an organic compound with the molecular formula C5H8N2S It is a thioamide derivative characterized by the presence of a cyano group and a dimethylamino group attached to the ethanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N-dimethylethanethioamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylthioformamide with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Another method involves the reaction of N,N-dimethylthioformamide with cyanogen chloride in the presence of a base. This reaction also proceeds under mild conditions and provides a high yield of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher efficiency .

Mechanism of Action

The mechanism of action of 2-cyano-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioamide moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Biological Activity

2-Cyano-N,N-dimethylethanethioamide (CAS No. 146561-43-5) is an organic compound belonging to the thioamide class, characterized by its unique structure featuring a cyano group and a dimethylamino group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C5_5H8_8N2_2S
  • Molecular Weight : 132.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The cyano group can participate in nucleophilic addition reactions, while the thioamide moiety can form coordination complexes with metal ions, potentially modulating enzyme activity and influencing cellular processes .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thioamide derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to inhibit specific kinases involved in cancer cell proliferation further supports its role as a candidate for anticancer drug development .

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of thioamide derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective inhibition at low concentrations .
  • Anticancer Activity : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates among treated cells compared to controls.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundThioamide derivativeModerateHigh
2-Cyano-N,N-dimethylacetamideAcetamide derivativeLowModerate
N,N-DimethylthioformamideThioformamideLowLow

This table illustrates that while similar compounds exist, this compound exhibits enhanced biological activities, particularly in antimicrobial and anticancer contexts.

Properties

IUPAC Name

2-cyano-N,N-dimethylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7(2)5(8)3-4-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOBZYKPPXFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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